![molecular formula C7H9ClF2N2O B2532651 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856040-68-0](/img/structure/B2532651.png)
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole is not well understood. However, studies have shown that this compound may act as an inhibitor of certain enzymes that are involved in various biological processes. It may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole in lab experiments include its high purity and stability. It is also readily available and can be synthesized using different methods. However, the limitations of using this compound include its potential toxicity and the need for further studies to understand its mechanism of action.
Future Directions
Future research on 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole should focus on understanding its mechanism of action and identifying its molecular targets. Further studies should also investigate its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, research should focus on developing new methods for the synthesis of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-chloro-3-(ethoxymethyl)-1H-pyrazole with difluoromethyl iodide in the presence of a base. This method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of various molecules that have biological activity. It has been used in the development of new drugs and has shown promising results in preclinical studies.
properties
IUPAC Name |
4-chloro-1-(difluoromethyl)-3-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O/c1-2-13-4-6-5(8)3-12(11-6)7(9)10/h3,7H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEORFNJNJZPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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